1-(4-chloro-2-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
Overview
Description
1-(4-chloro-2-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C19H20ClFN2O and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1248191 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing derivatives of piperazine compounds due to their relevance in developing therapeutic agents and materials with unique properties. For example, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlight the importance of piperazine derivatives in synthesizing compounds with potential antibacterial and anthelmintic activities. The compound was synthesized through a condensation reaction, showcasing the versatility of piperazine derivatives in creating complex molecules with potential pharmacological applications (Sanjeevarayappa et al., 2015).
Molecular Structures and Intermolecular Interactions
Studies on the molecular structures and intermolecular interactions of piperazine derivatives, such as the investigation of three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal the impact of different substituents on the molecular conformation and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in drug design and materials science (Mahesha et al., 2019).
Antibacterial Activities
The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities represent a significant area of research. Piperazine units are common among numerous effective drugs, indicating the potential of piperazine derivatives as antimicrobial agents against resistant strains of bacteria. This research underscores the therapeutic potential of piperazine derivatives in addressing challenges in treating bacterial infections (Shroff et al., 2022).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-13-4-3-5-18(14(13)2)22-8-10-23(11-9-22)19(24)16-7-6-15(20)12-17(16)21/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYCNHLMXJJPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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